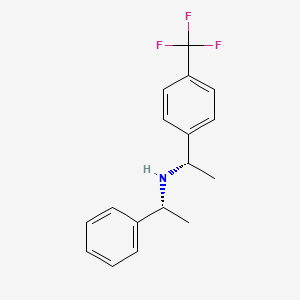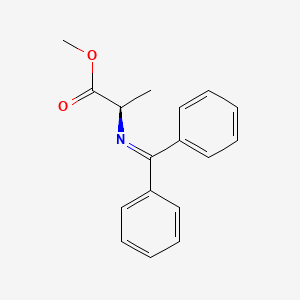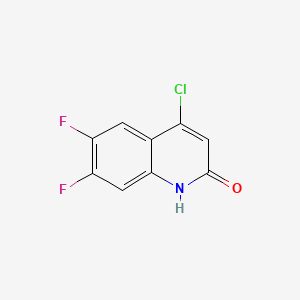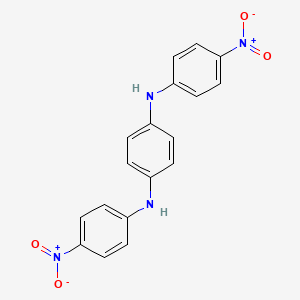
Bis(dime-thylamino)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dimethylamino)methylsilane is an organosilicon compound with the molecular formula C5H16N2Si. It is a colorless liquid that is highly reactive and sensitive to moisture. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(dimethylamino)methylsilane can be synthesized through the reaction of dimethylamine with methylchlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
CH3SiCl3+2(CH3)N→CH3Si(N(CH3)2)2+2HCl
The reaction is carried out in a solvent such as tetrahydrofuran (THF) or toluene, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of bis(dimethylamino)methylsilane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(dimethylamino)methylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form silanols and dimethylamine.
Oxidation: Can be oxidized to form siloxanes.
Substitution: Reacts with halides to form corresponding silanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Halides like chlorine or bromine.
Major Products Formed
Hydrolysis: Silanols and dimethylamine.
Oxidation: Siloxanes.
Substitution: Various substituted silanes
Applications De Recherche Scientifique
Bis(dimethylamino)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of electronic materials and coatings.
Mécanisme D'action
The mechanism of action of bis(dimethylamino)methylsilane involves its high reactivity with nucleophiles and electrophiles. The silicon atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes, where the compound acts as a key intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(dimethylamino)dimethylsilane
- Tris(dimethylamino)silane
- Hexamethyldisilazane
Uniqueness
Bis(dimethylamino)methylsilane is unique due to its specific reactivity profile and the presence of both dimethylamino groups and a methyl group attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable in specialized applications .
Propriétés
Formule moléculaire |
C5H13N2Si |
|---|---|
Poids moléculaire |
129.26 g/mol |
InChI |
InChI=1S/C5H13N2Si/c1-6(2)5(8)7(3)4/h5H,1-4H3 |
Clé InChI |
YDFHBUOVYKWPBL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(N(C)C)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol](/img/structure/B14117729.png)


![3-{[(4-Chlorophenyl)methyl]amino}butanoic acid](/img/structure/B14117755.png)


![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide](/img/structure/B14117772.png)

![3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B14117784.png)

![3',5,5'-Tri-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B14117792.png)
![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117800.png)

